molecular formula C9H10ClNO3 B13116751 Methyl2-amino-6-chloro-4-methoxybenzoate

Methyl2-amino-6-chloro-4-methoxybenzoate

Cat. No.: B13116751
M. Wt: 215.63 g/mol
InChI Key: LICGCDNBOIEAPL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-chloro-4-methoxybenzoate typically involves the esterification of 2-amino-6-chloro-4-methoxybenzoic acid. One common method is the Fischer esterification, which involves reacting the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-6-chloro-4-methoxybenzoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloro-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products

    Substitution: Formation of substituted benzoates with different functional groups replacing the chloro group.

    Oxidation: Formation of 2-amino-6-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 2-amino-6-chloro-4-methoxybenzylamine.

Scientific Research Applications

Methyl 2-amino-6-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-chloro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-chloro-6-methoxybenzoate
  • Methyl 2-amino-3-methoxybenzoate

Uniqueness

Methyl 2-amino-6-chloro-4-methoxybenzoate is unique due to the specific arrangement of its functional groups. The presence of both an amino group and a chloro group on the benzene ring allows for a diverse range of chemical reactions and potential applications. Additionally, the methoxy group can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-amino-6-chloro-4-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

LICGCDNBOIEAPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)OC)N

Origin of Product

United States

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